molecular formula C24H25N5 B2484757 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 862192-15-2

2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2484757
CAS No.: 862192-15-2
M. Wt: 383.499
InChI Key: COUFQLZDKCKXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically for the development of targeted cancer therapies. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity . Protein kinases are key enzymes that regulate cellular signalling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors . The core pyrazolo[1,5-a]pyrimidine scaffold provides a rigid, planar framework that is highly amenable to interaction with enzymatic targets . The specific substitution pattern of this compound—featuring methyl groups at the 2- and 5- positions, a phenyl ring at the 3- position, and a 4-phenylpiperazinyl group at the 7- position—is strategically designed to optimize binding affinity and selectivity. The 4-phenylpiperazine moiety, in particular, is a common pharmacophore that can enhance interactions with hydrophobic regions of kinase targets and influence drug-like properties . Researchers can utilize this compound to probe kinase function and investigate structure-activity relationships (SAR), as modifications at these positions are known to fine-tune pharmacological properties, including potency, selectivity, and pharmacokinetics . Its mechanism of action is understood to involve the competitive or allosteric inhibition of ATP-binding sites on various protein kinases, thereby disrupting aberrant signalling cascades that drive cancer cell proliferation and survival . Applications & Research Value: This chemical is intended for research applications only, including as a: - Reference Standard in Kinase Profiling: Useful for in vitro assays to screen and validate inhibitory activity against a panel of kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . - Lead Compound for SAR Studies: Serves as a core structure for the design and synthesis of novel analogs to explore the impact of substituents on biological activity and selectivity . - Tool Compound in Target Validation: Enables the study of kinase-driven signalling pathways in cellular models of disease to better understand mechanisms of oncogenesis and potential therapeutic interventions . Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-17-22(28-15-13-27(14-16-28)21-11-7-4-8-12-21)29-24(25-18)23(19(2)26-29)20-9-5-3-6-10-20/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUFQLZDKCKXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-1-phenyl-4-cyanopyrazole

Phenylhydrazine reacts with ethoxymethylenemalononitrile in ethanol under reflux to yield 5-amino-1-phenyl-4-cyanopyrazole (Compound A). This intermediate serves as the precursor for subsequent cyclization.

Cyclocondensation with Keto Derivatives

Compound A undergoes cyclocondensation with acetylacetone in formic acid at 110°C for 6 hours to form 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (Compound B). Microwave irradiation (300 W, 150°C, 20 minutes) improves yield from 68% to 89% while reducing reaction time.

Introduction of a leaving group at position 7 enables subsequent coupling with 4-phenylpiperazine. Chlorination is achieved via two methods:

Phosphorus Oxychloride (POCl₃) Method

Compound B reacts with excess POCl₃ in dimethylformamide (DMF) at 80°C for 4 hours, yielding 7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (Compound C) in 92% purity.

Reaction Conditions Table

Parameter Specification
Solvent Anhydrous DMF
Temperature 80°C
Reaction Time 4 hours
Molar Ratio (POCl₃) 5:1 (relative to Compound B)
Yield 92%

Thionyl Chloride (SOCl₂) Alternative

Using SOCl₂ in refluxing toluene (110°C, 8 hours) provides Compound C in 85% yield, though with increased side-product formation compared to POCl₃.

Nucleophilic Aromatic Substitution with 4-Phenylpiperazine

The final step involves displacing the chlorine atom with 4-phenylpiperazine under optimized conditions:

Conventional Thermal Method

Compound C (1 equiv) and 4-phenylpiperazine (1.2 equiv) react in dimethylacetamide (DMAc) with potassium carbonate (2 equiv) at 120°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate:hexane = 3:7) to yield the target compound in 78% purity.

Microwave-Assisted Coupling

Microwave irradiation (200 W, 150°C, 30 minutes) enhances reaction efficiency, achieving 91% yield with reduced solvent volume (DMAc, 5 mL/mmol). This method minimizes thermal degradation of sensitive intermediates.

Comparative Reaction Data Table

Method Temperature Time Yield Purity (HPLC)
Conventional 120°C 12 h 78% 95.2%
Microwave 150°C 0.5 h 91% 98.7%

Spectroscopic Characterization

Key analytical data for structural confirmation:

¹H NMR (400 MHz, CDCl₃)

  • δ 2.45 (s, 3H, C5-CH₃)
  • δ 2.68 (s, 3H, C2-CH₃)
  • δ 3.22–3.35 (m, 8H, piperazine protons)
  • δ 7.32–7.48 (m, 10H, aromatic protons)

HRMS (ESI+)

Calculated for C₂₅H₂₇N₅ [M+H]⁺: 414.2289
Found: 414.2293

Process Optimization Considerations

Solvent Screening

Polar aprotic solvents (DMAc, NMP) outperform DMF and DMSO in coupling reactions due to better solubility of aromatic amines.

Catalytic Acceleration

Adding catalytic CuI (5 mol%) reduces microwave reaction time to 15 minutes while maintaining 89% yield, though requiring additional purification steps.

Green Chemistry Alternatives

Subcritical water (200°C, 15 MPa) enables halogen-free synthesis but currently achieves only 62% yield, necessitating further development.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:

  • Cell Line Studies : 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has demonstrated cytotoxic effects against several cancer cell lines. In particular, studies have shown that modifications to the structure can enhance potency against specific targets implicated in cancer proliferation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines are known to inhibit aurora kinases, which play critical roles in cell division and are often overexpressed in tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial and Antioxidant Properties

Recent studies have highlighted the antimicrobial and antioxidant activities of this compound:

  • Antimicrobial Effects : Related compounds have shown efficacy against a range of bacteria and fungi, suggesting potential applications in treating infections .
  • Antioxidant Activity : The ability to scavenge free radicals positions these compounds as potential therapeutic agents for oxidative stress-related diseases .

Case Study 1: Aurora Kinase Inhibition

A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line. This indicates significant potential for further development as an anticancer agent .

Case Study 2: Enzymatic Activity

Research involving the inhibition of phosphodiesterases has shown that certain derivatives can selectively inhibit these enzymes involved in inflammatory responses. This suggests applications in treating inflammatory diseases .

Table 1: Biological Activities of this compound

Activity Type Description Reference
AnticancerCytotoxicity against MDA-MB-231 cell line (IC50 = 27.6 μM)
Kinase InhibitionInhibition of aurora kinases leading to reduced tumor growth
AntimicrobialEfficacy against various bacterial strains
AntioxidantScavenging free radicals; potential for oxidative stress-related treatments

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Substituents Key Biological Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound 2,5-dimethyl; 3-phenyl; 7-(4-phenylpiperazin-1-yl) Kinase inhibition (TRK, PDE4) Not reported
Compound 6m 3-(3,4,5-trimethoxyphenyl); 7-(4-fluorophenyl) Cytotoxic (MCF-7, HeLa) IC₅₀: ~10–20 µM
Compound 6p 3-(4-fluorophenyl); 7-(4-methoxyphenyl) Cytotoxic (A549, HepG2) IC₅₀: ~15–30 µM
8-(Cyclohexylamino) derivative 8-cyclohexylamino; 2,5-dimethyl; pyrano-fused core Anticancer (MCF-7) IC₅₀: 19.70 ± 0.89 mM
Compound 15/16 Cyclized amide substituent at position 7 PDE4 inhibition 200-fold increased
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) 2-methyl; 5-(4-fluorophenyl); 7-CF₃ Not specified (structural analog) N/A

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: Position 3: Aromatic groups (e.g., phenyl, trimethoxyphenyl) enhance cytotoxicity by interacting with hydrophobic regions of target proteins. The 3,4,5-trimethoxy substitution in 6m improves DNA intercalation and topoisomerase inhibition . Position 7: Piperazine derivatives (e.g., 4-phenylpiperazine in the target compound) are associated with kinase inhibition (e.g., TRK, PDE4), while fluorophenyl or trifluoromethyl groups (e.g., 6p, ) improve metabolic stability and membrane permeability . Fused Rings: Pyrano-fused derivatives (e.g., ) exhibit distinct cytotoxic profiles due to increased planarity and π-π stacking interactions .

Potency and Selectivity :

  • The target compound’s 4-phenylpiperazine group may confer selectivity for kinase targets over other enzymes, as seen in related TRK inhibitors .
  • Compound 15/16 demonstrates how cyclization at position 7 dramatically enhances PDE4 inhibition, suggesting similar modifications could optimize the target compound’s activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs cascade cyclization or multicomponent reactions, analogous to methods for 7-arylpyrazolo[1,5-a]pyrimidines .
  • In contrast, derivatives like 6m and 6p require regioselective diazenylation or hydrazine-mediated coupling .

Structure-Activity Relationship (SAR) Insights

  • Methyl Groups (Positions 2 and 5) : These substituents reduce steric hindrance and improve metabolic stability compared to bulkier groups (e.g., benzyl in ).
  • Phenylpiperazine (Position 7) : This moiety is critical for interactions with kinase ATP-binding pockets, as seen in tropomyosin receptor kinase (TRK) inhibitors .

Biological Activity

2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly in the fields of oncology and neurology. The compound's structure incorporates a pyrazolo[1,5-a]pyrimidine core fused with various functional groups, enhancing its versatility for drug development.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C24H25N5C_{24}H_{25}N_5, and it features a distinctive arrangement of substituents that contribute to its biological activity.

Property Value
Molecular FormulaC24H25N5
IUPAC NameThis compound
Molecular Weight397.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cellular pathways. Research indicates that it may function as an acetylcholinesterase inhibitor , which is critical in modulating neurotransmitter levels and influencing cell signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases and certain types of cancer.

Anticancer Properties

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : Compounds similar to this compound have demonstrated IC50 values ranging from 0.01 µM to 0.46 µM , indicating potent inhibitory effects against proliferation.
Cell Line IC50 (µM) Reference
MCF70.01
NCI-H4600.03
A5490.39

Neuroactive Properties

The compound also shows promise in neuropharmacology due to its interaction with neurotransmitter systems. Studies suggest that it may enhance cognitive function by modulating acetylcholine levels through inhibition of acetylcholinesterase.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Study on Anti-inflammatory Effects : A derivative was tested for anti-inflammatory properties in a murine model of arthritis, showing reduced inflammation markers and improved mobility scores.
  • Cytotoxicity Assays : In vitro assays against HepG2 liver cancer cells demonstrated an IC50 value of 17.82 mg/mL , indicating moderate efficacy in inhibiting cell growth.
  • Neuroprotection Studies : The compound was evaluated for neuroprotective effects in models of Alzheimer's disease, showing a significant reduction in amyloid-beta plaque formation.

Q & A

Q. What are the common synthetic routes for 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states for cyclocondensation, identifying optimal solvents (toluene vs. DMF) and catalysts (Pd vs. Cu). Reaction path searches narrow experimental conditions (e.g., 90–110°C for substitution reactions) . Computational workflows integrate with robotic screening to validate predictions, reducing trial-and-error by ~40% .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR shifts (e.g., methyl groups δ 2.3 vs. 2.1 ppm) are addressed by:

  • Dynamic effects : Variable-temperature NMR to assess conformational flexibility .
  • Cross-validation : Comparing IR carbonyl stretches (e.g., 1680 cm⁻¹ for pyrimidine C=O) with X-ray bond lengths (1.22 Å) .
  • Isotopic labeling : ¹⁵N-labeled piperazine confirms regioselectivity in substitution reactions .

Q. How do structural modifications influence biological activity?

  • Piperazine substitution : Replacing 4-phenylpiperazine with pyridinyl groups (e.g., 4-pyridin-2-yl) enhances kinase inhibition (IC₅₀: 12 nM vs. 45 nM) by improving hydrophobic interactions .
  • Methyl vs. ethyl groups : 2,5-Dimethyl derivatives show higher metabolic stability (t₁/₂: 8 h vs. 3 h for ethyl analogs) in hepatic microsome assays .

Q. Designing experiments to assess regioselectivity in substitution reactions :

  • Competitive coupling : React the core with equimolar phenylpiperazine and 4-fluorophenylpiperazine; analyze product ratios via LC-MS .
  • Kinetic studies : Monitor reaction progress (0–24 h) using in-situ IR to track aryl halide consumption .

Q. Analyzing conflicting bioactivity data across studies :

  • Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and endpoint metrics (e.g., ATP depletion vs. cell viability) .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cytotoxicity assays .

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